Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate
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Overview
Description
Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate is a chiral compound belonging to the class of oxathiazolidines. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a methyl group, and a 1,2,3-oxathiazolidine ring with a 2,2-dioxide functionality. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate typically involves the reaction of a suitable precursor with a sulfonylating agent. One common method includes the reaction of a chiral amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The Boc protecting group is introduced using Boc anhydride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the Boc protecting group can influence the compound’s stability and reactivity, allowing for controlled release of the active species.
Comparison with Similar Compounds
1,2,3-Oxathiazolidine 2,2-dioxide: Lacks the Boc and methyl groups, making it less sterically hindered and potentially more reactive.
1,2,4-Oxathiazolidine 2,2-dioxide: Differs in the position of the sulfur and oxygen atoms, leading to different chemical properties and reactivity.
1,3,4-Oxathiazolidine 2,2-dioxide: Another regioisomer with distinct reactivity and applications.
Uniqueness: Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the Boc protecting group. These features confer enhanced stability and selectivity in chemical reactions, making it a valuable intermediate in synthetic chemistry.
Biological Activity
Tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate is a chiral compound belonging to the class of oxathiazolidines. This compound exhibits significant biological activity due to its structural features, including a Boc (tert-butoxycarbonyl) protecting group and a unique 1,2,3-oxathiazolidine ring with dioxo functionality. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.
The molecular formula of this compound is C8H15NO5S, with a molecular weight of approximately 237.27 g/mol. The compound is characterized by its unique stereochemistry which influences its biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H15NO5S |
Molecular Weight | 237.27 g/mol |
CAS Number | 396074-50-3 |
Purity | Variable (depends on source) |
This compound interacts with various biological targets, primarily enzymes and receptors. The presence of the Boc group can enhance the compound's stability and modulate its reactivity.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
- Receptor Modulation: It may interact with receptors to influence signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.
- Antioxidant Properties: The dioxo functionality may contribute to antioxidant activities, helping to mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects: Some studies indicate that this compound could modulate inflammatory responses in cellular models.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of oxathiazolidines, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Antioxidant Activity
Research published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various oxathiazolidine derivatives. This compound was found to scavenge free radicals effectively in vitro.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1,2,3-Oxathiazolidine 2,2-dioxide | Lacks Boc and methyl groups | Higher reactivity but less stability |
1,2-Oxathiazolidine | Different ring structure | Varies significantly in activity |
Properties
IUPAC Name |
tert-butyl 5-methyl-2,2-dioxooxathiazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5S/c1-6-5-9(15(11,12)14-6)7(10)13-8(2,3)4/h6H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFOJWQAHCHOLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365481-13-5 |
Source
|
Record name | tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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